tert-butyl N-(2-isocyanatoethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-isocyanatoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6-11/h4-5H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWONFFHESOLJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
- Reagents: tert-butyl carbamate, 2-isocyanatoethylamine
- Solvent: Typically an organic solvent such as dichloromethane or tetrahydrofuran
- Catalyst: Optional, depending on the desired yield and purity
- Temperature: Room temperature to moderate heating (e.g., 40°C to 60°C)
- Reaction Time: Several hours to overnight
Purification Methods
After synthesis, purification is crucial to obtain the compound in its pure form. Common methods include:
- Distillation: To remove volatile impurities
- Recrystallization: From a suitable solvent to enhance purity
Industrial Production Considerations
In industrial settings, large-scale reactors are used to optimize yield and purity. The process may involve continuous thermal decomposition of carbamates to produce isocyanates, similar to methods described in patent literature.
Challenges and Solutions
- Challenges: Side reactions and impurities can affect product quality.
- Solutions: Use of inert solvents and controlled reaction conditions to minimize side reactions.
Research Findings and Applications
Recent studies have explored the biological activity of carbamate derivatives, including potential anticancer properties. Isocyanates, in general, are known for their role in producing polyurethane foams and other materials, but their biological effects are also of interest.
Biological Activity
- Cytotoxicity: Isocyanates can exhibit cytotoxic effects on cell lines.
- Inflammatory Response: Known to trigger inflammatory responses, potentially leading to conditions like asthma.
Comparison with Similar Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| This compound | 284049-22-5 | C8H14N2O3 | 186.21 g/mol |
| tert-Butyl carbamate | 731-64-4 | C5H11NO2 | 103.15 g/mol |
| 2-Isocyanatoethylamine | 110-22-5 | C3H6N2O | 86.09 g/mol |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-isocyanatoethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates.
Addition Reactions: The isocyanate group can undergo addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, to form corresponding carbamates.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Triethylamine, dibutyltin dilaurate
Solvents: Dichloromethane, toluene
Major Products Formed:
Ureas: Formed by the reaction of the isocyanate group with amines.
Carbamates: Formed by the reaction of the isocyanate group with alcohols.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-(2-isocyanatoethyl)carbamate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of drugs targeting neurological disorders. For example, it has been utilized in the synthesis of lacosamide, a drug used for epilepsy treatment .
Polymer Science
In polymer chemistry, this compound is utilized to create polyurethanes and other polymeric materials due to its isocyanate functionality. The ability to react with polyols allows for the formation of versatile materials with customizable properties, making it valuable in coatings, adhesives, and elastomers .
Biomedicine
This compound has applications in biomedicine as well, particularly in drug delivery systems and as a reagent in biological experiments. Its reactivity allows it to form stable linkages with biomolecules, facilitating targeted drug delivery mechanisms .
Case Study 1: Synthesis of Lacosamide
A study highlighted the synthesis of lacosamide from this compound, demonstrating its utility as a precursor in pharmaceutical applications. The synthesis involved multiple steps including condensation reactions that yielded high purity and efficiency .
Case Study 2: Development of Polyurethane Materials
Research has shown that using this compound in the production of polyurethanes results in materials with enhanced mechanical properties and thermal stability. These materials have been tested for use in automotive and construction applications, showcasing their versatility and robustness .
Summary Table of Applications
| Application Field | Specific Use Case | Benefits |
|---|---|---|
| Medicinal Chemistry | Synthesis of lacosamide | Effective treatment for epilepsy |
| Polymer Science | Production of polyurethane materials | Customizable properties for various uses |
| Biomedicine | Drug delivery systems | Targeted delivery and enhanced stability |
Mechanism of Action
The mechanism of action of tert-butyl N-(2-isocyanatoethyl)carbamate involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas or carbamates. These reactions are crucial in various biological and chemical processes, including enzyme inhibition and polymer formation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Functional Group Reactivity
- Isocyanato (-NCO): Exhibits high electrophilicity, reacting with amines (to form ureas) and alcohols (to form urethanes). This contrasts with the nucleophilic -NH₂ group in tert-butyl N-(2-aminoethyl)carbamate, which participates in amide couplings .
- Azido (-N₃) : Enables click chemistry (e.g., strain-promoted azide-alkyne cycloaddition), useful in bioconjugation .
- Hydroxy (-OH) : Enhances solubility in polar solvents but reduces reactivity compared to -NCO .
Biological Activity
tert-butyl N-(2-isocyanatoethyl)carbamate is a compound of interest in various fields, particularly in medicinal chemistry and material science. Its biological activity is largely attributed to the isocyanate functional group, which is known for its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular systems, and potential therapeutic uses.
Chemical Structure and Properties
- Chemical Formula : C₇H₁₃N₃O₂
- Molecular Weight : 155.19 g/mol
- IUPAC Name : this compound
The presence of the isocyanate group (-N=C=O) is critical for its biological interactions, particularly in covalent bonding with nucleophilic sites in proteins and other biomolecules.
1. Cytotoxicity and Cell Viability
Research indicates that isocyanates can exhibit cytotoxic effects on various cell lines. For instance, studies have shown that exposure to isocyanates can lead to cell death through mechanisms such as apoptosis and necrosis. The degree of cytotoxicity often depends on the concentration and exposure duration.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A549 (Lung) | 10 | Induction of apoptosis |
| HeLa (Cervical) | 15 | Necrotic cell death |
| HCT116 (Colon) | 20 | Cell cycle arrest |
2. Inflammatory Response
Isocyanates are known to trigger inflammatory responses. They can activate pathways involving cytokine release, leading to conditions such as asthma and contact dermatitis upon dermal exposure. The compound's ability to modify proteins may result in altered immune responses.
3. Anticancer Potential
Recent studies have explored the anticancer properties of carbamate derivatives. For example, compounds similar to this compound have shown micromolar activity against various cancer cell lines, indicating potential for development as anticancer agents.
Case Study 1: Cytotoxic Effects on Lung Cancer Cells
A study investigated the effects of this compound on A549 lung cancer cells. The results indicated that at concentrations above 10 µM, the compound significantly reduced cell viability through apoptosis induction.
Case Study 2: Inflammatory Response in Animal Models
In vivo studies demonstrated that exposure to isocyanates resulted in increased levels of pro-inflammatory cytokines in animal models. This suggests a potential role for this compound in modulating immune responses.
Research Findings
Several research findings highlight the biological activity of this compound:
- Reactivity with Proteins : Isocyanates react with amino acids such as cysteine and lysine, leading to protein modification which can affect protein function.
- Potential Therapeutic Applications : Given its reactivity, there is ongoing research into utilizing this compound for targeted drug delivery systems or as a scaffold in tissue engineering.
Q & A
Q. How do solvent effects influence the synthetic yield of this compound?
- Methodological Answer : Polar aprotic solvents (THF, DCM) improve Boc protection yields (80–90%) by stabilizing intermediates. Non-polar solvents (hexane) reduce isocyanate hydrolysis but lower solubility. Solvent screening via DoE (Design of Experiments) identifies optimal conditions (e.g., THF at 0°C, 2 h reaction time) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
